molecular formula C16H25N5 B2505924 N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine CAS No. 1798023-15-0

N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine

Cat. No. B2505924
CAS RN: 1798023-15-0
M. Wt: 287.411
InChI Key: UJKBFKAKDYLKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine” is a complex organic compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms. Both of these structures are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyrimidine rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The ethyl and methyl groups would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrimidine rings suggests that the compound would have a planar structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrole and pyrimidine rings could potentially undergo a variety of reactions, including electrophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are a significant class of heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties. Here’s how indole derivatives, including the compound , are relevant:

Pyrrole Subunit in Medicinal Compounds

Pyrrole is another essential heterocyclic system with diverse applications in therapeutically active compounds. Here’s how it relates to the compound:

Chlorophyll and Hemin Biosynthesis

Pyrrole compounds, including 2,5-dimethylpyrrole, are crucial in biological processes. They participate as subunits in chlorophyll (in plant cells) and hemin (in animal cells). These compounds are essential for photosynthesis and oxygen transport . While the compound is not directly involved in these processes, its pyrrole moiety shares similarities.

Inhibition of Reverse Transcriptase and DNA Polymerases

Indole derivatives have been studied for their inhibition of reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases. Although specific studies on the compound are scarce, its indole structure suggests potential interactions with enzymes involved in DNA replication and transcription .

Cell-Specific Productivity Enhancement

Interestingly, 2,5-dimethylpyrrole has been shown to enhance cell-specific productivity. While this finding is not directly related to the compound , it highlights the significance of pyrrole derivatives in bioprocesses .

Drug Development

Finally, compounds containing indole and pyrrole moieties often serve as starting points for drug research. Their antibacterial, antihypertensive, and antitubercular activities make them valuable candidates for drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or industry. This could involve testing its biological activity, studying its reactivity under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

4-N-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5/c1-7-21-12(2)10-14(13(21)3)11-20(6)15-8-9-17-16(18-15)19(4)5/h8-10H,7,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKBFKAKDYLKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)CN(C)C2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.